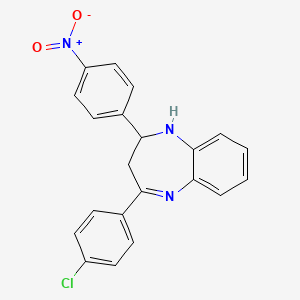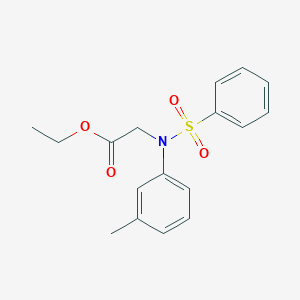![molecular formula C18H15N3O4S B5186794 N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B5186794.png)
N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide, also known as MNTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MNTB is a thiazole derivative that has been synthesized and studied for its various biochemical and physiological effects.
作用機序
N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is believed to inhibit PKC activity by binding to the enzyme's catalytic domain and preventing its activation by diacylglycerol (DAG) and calcium ions. N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide has also been shown to bind to lipid rafts in the plasma membrane, which may contribute to its fluorescent properties.
Biochemical and Physiological Effects:
N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide can inhibit PKC activity, as well as the activity of other enzymes such as tyrosine kinase. N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In vivo studies have demonstrated that N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide can reduce tumor growth in mice, potentially through its ability to inhibit PKC activity.
実験室実験の利点と制限
N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide has several advantages for lab experiments, including its ability to selectively inhibit PKC activity and its fluorescent properties for imaging lipid rafts in live cells. However, N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide also has limitations, such as its potential toxicity and the need for careful handling due to its nitro group.
将来の方向性
There are several future directions for research on N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide, including the development of more selective inhibitors of PKC activity, the investigation of N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide's potential as a therapeutic agent for cancer, and the exploration of N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide's fluorescent properties for imaging other cellular structures and processes. Additionally, further studies are needed to investigate the safety and toxicity of N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide in vivo.
合成法
N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide can be synthesized using a multi-step process involving the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with 2-amino-5-(4-methoxybenzyl)thiazole to yield N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide. The purity of N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide can be improved through recrystallization using solvents such as methanol or ethanol.
科学的研究の応用
N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide has been used in various scientific research studies due to its potential applications as a fluorescent probe and inhibitor of enzymes such as protein kinase C (PKC) and tyrosine kinase. N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide has been shown to selectively inhibit PKC activity in vitro, making it a potential tool for studying the role of PKC in various cellular processes. Additionally, N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide has been used as a fluorescent probe for imaging lipid rafts in live cells, which are important for various cellular signaling processes.
特性
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-25-15-8-2-12(3-9-15)10-16-11-19-18(26-16)20-17(22)13-4-6-14(7-5-13)21(23)24/h2-9,11H,10H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNRPOKASIOSBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(5-bromo-2-hydroxyphenyl)-5-chloro-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol](/img/structure/B5186714.png)


![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-methyl-3-nitrobenzamide](/img/structure/B5186732.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-5-phenyl-3-isoxazolecarboxamide](/img/structure/B5186742.png)
![N-butyl-N-methyl-3-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5186743.png)
![5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5186764.png)
![1-{4-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5186768.png)

![N-(2-methylbenzyl)-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5186772.png)

![ethyl 5-hydroxy-1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2-methyl-1H-indole-3-carboxylate](/img/structure/B5186800.png)

![4-methoxy-3-{[(2-phenylethyl)amino]sulfonyl}benzoic acid](/img/structure/B5186809.png)